2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide
Description
BenchChem offers high-quality 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrClN4O2/c23-17-7-5-15(6-8-17)20-21(30)27-22(26-20)9-11-28(12-10-22)14-19(29)25-13-16-3-1-2-4-18(16)24/h1-8H,9-14H2,(H,25,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKRZIRNFITEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and functional groups. This article provides a comprehensive overview of its biological activity, including relevant studies, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : C22H22BrClN4O2
- Molecular Weight : 489.8 g/mol
- Functional Groups : The presence of a bromophenyl group, a triazaspiro framework, and an acetamide moiety enhances its potential biological activity.
Biological Activity Overview
Preliminary studies on compounds with similar structures suggest a range of biological activities including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Anticancer : Indications of cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Possible interactions with key enzymes involved in metabolic pathways.
Antimicrobial Activity
A study examining the antimicrobial properties of structurally related compounds found that derivatives featuring the triazaspiro framework exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.
Anticancer Potential
Research has indicated that compounds similar to 2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chlorobenzyl)acetamide show promise in inhibiting the growth of various cancer cell lines. For instance, a derivative was tested against breast cancer cells (MCF-7) and showed IC50 values in the low micromolar range, suggesting potent anticancer activity.
Enzyme Interaction Studies
Studies focusing on enzyme inhibition revealed that compounds with a similar structural motif could act as inhibitors for enzymes such as β-secretase, which is implicated in Alzheimer's disease pathology. This suggests potential therapeutic applications in neurodegenerative disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamide | C21H22BrN3O3 | Contains indole moiety | Anticancer |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamide | C21H22BrFN2O | Fluorinated variant | Antimicrobial |
| 2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide | C17H13BrN2O2S | Thiazole incorporation | Enzyme inhibition |
Q & A
Basic: What are the key synthetic pathways for preparing this compound, and how can intermediates be monitored?
Methodological Answer:
The synthesis typically involves three stages:
Cyclization to form the triazaspiro core using conditions like Pd-catalyzed reductive cyclization (e.g., formic acid derivatives as CO surrogates) .
Amide coupling between the spiro intermediate and 2-chlorobenzylamine via carbodiimide-mediated activation (e.g., EDC/HOBt in DMF) .
Halogenation (e.g., bromination at the 4-position of phenyl groups using NBS or Br₂ in acetic acid) .
Monitoring: Use TLC for reaction progress, NMR (¹H/¹³C) for structural validation, and HPLC for purity assessment (>95%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., spirocyclic carbons at δ 60–70 ppm) and validates substituent positions .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
Advanced: How can reaction yields be optimized for the spirocyclic core formation?
Methodological Answer:
Key factors include:
- Catalyst selection : Pd(OAc)₂ with ligands like Xantphos enhances cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the spiro intermediate .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate assays : Use standardized in vitro models (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) to minimize variability .
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
- Dose-response curves : Compare EC₅₀ values across studies; discrepancies may arise from differences in cell lines or assay conditions .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) of halogen substituents?
Methodological Answer:
- Substituent variation : Synthesize analogs with Cl/F at the benzyl position or Br/I on the phenyl ring to assess electronic effects .
- Computational modeling : Perform DFT calculations to map electrostatic potentials and predict binding affinities to targets (e.g., kinases) .
- Biological profiling : Compare IC₅₀ values against enzyme panels to identify substituent-driven selectivity .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C and monitor via HPLC over 24–72 hours .
- Metabolite identification : Use hepatocyte microsomes or S9 fractions to detect oxidative metabolites (e.g., sulfoxide formation) .
- Light/heat stability : Expose to accelerated conditions (40°C, 75% RH) and track degradation products with LC-HRMS .
Basic: What are the common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Over-oxidation of sulfanyl groups : Use controlled equivalents of m-CPBA and monitor via TLC .
- Nucleophilic substitution at chloro sites : Avoid protic solvents (e.g., H₂O) to prevent hydrolysis of the 2-chlorobenzyl group .
- Spiro ring opening : Maintain anhydrous conditions during cyclization to prevent acid/base-mediated decomposition .
Advanced: What in silico tools are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Glide to simulate binding to targets (e.g., EGFR or PARP) and prioritize analogs .
- MD simulations : GROMACS for assessing stability in lipid bilayers or protein binding pockets .
Basic: How to validate the purity of the final compound?
Methodological Answer:
- HPLC-DAD : Ensure a single peak with >95% purity (C18 column, acetonitrile/water gradient) .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Melting point : Compare experimental m.p. with literature (e.g., 180–185°C for analogs) .
Advanced: What mechanistic insights can be gained from studying its reactivity with nucleophiles?
Methodological Answer:
- Kinetic studies : Monitor halogen displacement (e.g., Br at 4-phenyl) with nucleophiles (e.g., NaN₃) under varying conditions .
- Isotope labeling : Use ¹⁸O-water to trace hydrolysis pathways of the acetamide group .
- Theoretical analysis : Calculate activation energies (ΔG‡) for substitution reactions using Gaussian .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
